2-(1H-Imidazol-2-YL)-5-methoxyphenol: Molecular Architecture, Photophysics, and Therapeutic Applications
2-(1H-Imidazol-2-YL)-5-methoxyphenol: Molecular Architecture, Photophysics, and Therapeutic Applications
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Chemical properties, ESIPT photophysics, and targeted drug design methodologies.
Executive Summary
The compound 2-(1H-imidazol-2-yl)-5-methoxyphenol (CAS: 1314912-70-3) represents a highly versatile bidentate scaffold in modern synthetic and medicinal chemistry[1]. Characterized by a 2-(1H-imidazol-2-yl)phenol (HPI) core functionalized with a 5-methoxy group, this molecule exhibits unique physicochemical properties driven by strong intramolecular hydrogen bonding. This technical guide explores its structural dynamics, its role as a fluorescent probe via Excited-State Intramolecular Proton Transfer (ESIPT), and its critical utility as a pharmacophore in the development of targeted therapeutics, particularly phosphoinositide 3-kinase (PI3K) inhibitors[2].
Molecular Architecture & Physicochemical Profile
The structural uniqueness of 2-(1H-imidazol-2-yl)-5-methoxyphenol stems from the proximity of the phenolic hydroxyl group to the imine nitrogen of the imidazole ring. This ortho-arrangement forces the molecule into a highly planar conformation stabilized by an intramolecular O-H···N hydrogen bond.
The addition of the methoxy group (-OCH₃) at the 5-position acts as a strong electron-donating group (EDG). By donating electron density through resonance into the phenol ring, it increases the electronegativity of the phenolic oxygen, thereby strengthening the intramolecular hydrogen bond and modulating the HOMO-LUMO energy gap of the molecule.
Quantitative Data Summary
The following table summarizes the core computational and physicochemical properties of the scaffold, providing baseline metrics for assay development and structural modification[1][3].
| Property | Value / Description |
| IUPAC Name | 2-(1H-imidazol-2-yl)-5-methoxyphenol |
| CAS Number | 1314912-70-3 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Topological Polar Surface Area (TPSA) | 58.1 Ų |
| Hydrogen Bond Donors | 2 (Phenolic OH, Imidazole NH) |
| Hydrogen Bond Acceptors | 3 (Methoxy O, Phenolic O, Imidazole N) |
| SMILES String | COc1ccc(-c2ncc[nH]2)c(O)c1 |
Photophysical Dynamics: The ESIPT Mechanism
Because of the pre-existing O-H···N hydrogen bond, 2-(1H-imidazol-2-yl)-5-methoxyphenol is a classic candidate for Excited-State Intramolecular Proton Transfer (ESIPT) [4].
When the molecule absorbs a photon and transitions from the ground state (S₀) to the first excited singlet state (S₁), the electron density redistributes. The phenolic oxygen becomes more acidic, and the imidazole nitrogen becomes more basic. This thermodynamic shift drives an ultrafast (sub-picosecond) proton transfer from the oxygen to the nitrogen, yielding a highly fluorescent Keto* tautomer. The Keto* state then decays back to the ground state via radiative emission, resulting in a characteristically large Stokes shift (often >100 nm) that prevents self-absorption—a critical feature for designing high-resolution fluorescent probes.
Figure 1: Four-level photophysical cycle of Excited-State Intramolecular Proton Transfer (ESIPT).
Therapeutic Applications: PI3K Inhibition & Metallodrugs
Beyond photophysics, the 2-(1H-imidazol-2-yl)phenol motif is a privileged scaffold in medicinal chemistry. The N,O-bidentate coordination sphere is highly effective at chelating transition metals (e.g., Zn²⁺, Cu²⁺), making it useful for synthesizing metallo-pharmaceuticals with antimicrobial or anticancer properties[4].
More prominently, this scaffold serves as a critical building block in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors [2]. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of numerous malignancies, including hormone receptor-positive breast cancers. By utilizing the 2-(1H-imidazol-2-yl)-5-methoxyphenol core, medicinal chemists can synthesize complex benzoxazepine derivatives. The imidazole ring often engages in critical hydrogen bonding with the hinge region of the PI3K kinase domain, while the methoxy-substituted phenol ring occupies the hydrophobic affinity pocket, driving isoform selectivity (e.g., PI3Kα over PI3Kδ) to minimize gastrointestinal toxicity.
Figure 2: Workflow for utilizing the scaffold in PI3K targeted inhibitor development.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following self-validating protocols detail the utilization of 2-(1H-imidazol-2-yl)-5-methoxyphenol in both photophysical characterization and metallodrug synthesis.
Protocol 1: Spectroscopic Validation of ESIPT Dynamics
Objective: To confirm the presence of the Keto* emission and calculate the Stokes shift, validating the molecule's utility as a fluorescent probe.
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Solvent Polarity Gradient Preparation:
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Action: Prepare 10 μM solutions of the compound in a gradient of solvents: Cyclohexane (non-polar, aprotic), Dichloromethane (polar, aprotic), and Ethanol (polar, protic).
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Causality: ESIPT is highly sensitive to external hydrogen bonding. Protic solvents (Ethanol) will competitively bond with the imidazole nitrogen, disrupting the intramolecular H-bond and quenching the Keto* emission. Aprotic solvents preserve the internal H-bond, allowing ESIPT to proceed.
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Steady-State UV-Vis & Fluorescence Measurement:
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Action: Record the absorption spectrum (250–400 nm) to determine the excitation maximum (λ_ex). Excite the samples at λ_ex and record the emission spectrum (350–600 nm).
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Causality: A dual emission profile (a shorter wavelength Enol* peak and a longer wavelength Keto* peak) or a single highly red-shifted peak confirms the proton transfer. The distance between λ_ex and the Keto* emission peak defines the Stokes shift.
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Time-Resolved Fluorescence Decay:
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Action: Utilize Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence lifetime of the Keto* emission band.
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Causality: Validates the kinetic rate of the tautomerization. A single-exponential decay in aprotic solvents confirms a homogeneous ESIPT population.
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Protocol 2: Synthesis of N,O-Chelated Zinc(II) Complexes
Objective: To synthesize a stable metallodrug precursor utilizing the bidentate nature of the scaffold.
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Ligand Deprotonation:
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Action: Dissolve 1.0 mmol of 2-(1H-imidazol-2-yl)-5-methoxyphenol in 15 mL of anhydrous methanol. Add 1.1 mmol of triethylamine (Et₃N) dropwise while stirring at room temperature for 30 minutes.
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Causality: Et₃N acts as a mild base to selectively deprotonate the phenolic OH (pKa ~9-10) without interfering with the imidazole NH, activating the oxygen for metal coordination.
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Metal Complexation:
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Action: Slowly add a solution of 0.5 mmol Zinc(II) acetate dihydrate dissolved in 5 mL of anhydrous methanol to the ligand mixture. Reflux the mixture under a nitrogen atmosphere for 4 hours.
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Causality: A 2:1 Ligand-to-Metal ratio is targeted. Anhydrous conditions prevent the formation of competing aquo-complexes. The acetate acts as an internal buffer, driving the thermodynamic stability of the resulting ZnL₂ complex.
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Product Isolation and Spectroscopic Validation:
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Action: Cool the mixture, filter the resulting precipitate, wash with cold methanol, and dry under a vacuum. Perform FTIR spectroscopy on the solid.
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Causality (Self-Validation): Successful bidentate coordination is confirmed by the complete disappearance of the broad phenolic O-H stretch (~3200 cm⁻¹) and a noticeable shift in the imine C=N stretching frequency (~1600 cm⁻¹), proving that both the oxygen and nitrogen atoms are bound to the Zn²⁺ center.
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References
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Molport. "2-(1H-imidazol-2-yl)-5-methoxyphenol | 1314912-70-3". Molport Chemical Database. 1
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GuideChem. "500195-08-4 C22H16Cl2N2O2 - Chemical Dictionary". GuideChem Database. 3
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EvitaChem. "Buy 5-Bromo-2-(1H-imidazol-2-yl)phenol (EVT-1674095)". EvitaChem Product Knowledge Base. 4
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Google Patents. "United States Patent - Benzoxazepine pi3 inhibitors and methods of use (US10851091B2)". USPTO / Googleapis. 2
